

# Relcovaptan-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Relcovaptan-d6 |           |
| Cat. No.:            | B1151201       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Relcovaptan-d6**, a deuterated analog of the selective vasopressin V1A receptor antagonist, Relcovaptan. This document consolidates available information on its procurement, relevant experimental protocols derived from studies on its non-deuterated counterpart, and the underlying signaling pathways.

# **Supplier and Pricing Information**

Procurement of deuterated compounds for research purposes is often challenging. The following table summarizes the available supplier and pricing information for **Relcovaptan-d6**. Additionally, suppliers of the non-deuterated parent compound, Relcovaptan (also known as SR-49059), are listed as potential sources for custom synthesis of the deuterated analog.



| Compound           | Supplier | Catalog<br>Number            | Quantity               | Price (USD)            | Availability                           |
|--------------------|----------|------------------------------|------------------------|------------------------|----------------------------------------|
| Relcovaptan-<br>d6 | forenap  | rw2-trc-<br>r143312-<br>50mg | 50mg                   | \$11,509.84            | Not Currently<br>Available for<br>Sale |
| Relcovaptan        | AOBIOUS  | AOB6858                      | -                      | Contact for<br>Pricing | In Stock                               |
| Axon<br>Medchem    | 1256     | -                            | Contact for<br>Pricing | In Stock               |                                        |
| BOC<br>Sciences    | -        | -                            | Contact for<br>Pricing | In Stock               | -                                      |
| Cayman<br>Chemical | 19937    | -                            | Contact for<br>Pricing | In Stock               |                                        |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

# **Mechanism of Action and Signaling Pathway**

Relcovaptan is a selective antagonist of the vasopressin V1A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), initiates a signaling cascade through the Gq/11 protein alpha subunit.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating various physiological processes, including vasoconstriction, platelet aggregation, and glycogenolysis.[3] Relcovaptan exerts its effects by competitively blocking the binding of AVP to the V1A receptor, thereby inhibiting these downstream signaling events.





Click to download full resolution via product page

Caption: Vasopressin V1A Receptor Signaling Pathway and Inhibition by Relcovaptan.

## **Experimental Protocols**

The following experimental methodologies are summarized from the foundational study by Serradeil-Le Gal et al. (1993) on the non-deuterated compound, SR 49059 (Relcovaptan).[4][5] These protocols can serve as a basis for designing experiments with **Relcovaptan-d6**.

## **Radioligand Binding Assays**

Objective: To determine the binding affinity of the compound to vasopressin receptors.

#### Methodology:

- Membrane Preparation: Membranes are prepared from target tissues (e.g., rat liver for V1a, pig kidney for V2).
- Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]AVP) and varying concentrations of the test compound (Relcovaptan).
- Separation: Bound and free radioligand are separated by filtration.
- Quantification: Radioactivity of the filters is measured by liquid scintillation counting.



• Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

## In Vitro Functional Assays: Platelet Aggregation

Objective: To assess the antagonist activity of the compound on AVP-induced platelet aggregation.

#### Methodology:

- Platelet-Rich Plasma (PRP) Preparation: PRP is obtained from blood samples from healthy human donors.
- Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in a platelet aggregometer.
- Assay: PRP is pre-incubated with either vehicle or different concentrations of Relcovaptan before the addition of AVP to induce aggregation.
- Data Analysis: The inhibitory concentration (IC50) is determined by measuring the concentration of the antagonist that produces 50% inhibition of the AVP-induced aggregation.





Click to download full resolution via product page

Caption: Experimental Workflow for In Vitro Characterization of Relcovaptan.

## In Vivo Models: Pressor Response in Rats

Objective: To evaluate the in vivo efficacy of the compound in blocking the pressor effects of AVP.

#### Methodology:

- Animal Model: Conscious normotensive rats are used.
- Drug Administration: Relcovaptan is administered intravenously or orally.



- AVP Challenge: AVP is injected intravenously to induce a pressor response (increase in blood pressure).
- Blood Pressure Monitoring: Arterial blood pressure is continuously monitored.
- Data Analysis: The inhibition of the AVP-induced pressor response by Relcovaptan is quantified.

## Conclusion

**Relcovaptan-d6** is a valuable tool for researchers studying the vasopressin system, offering potential advantages in metabolic stability for pharmacokinetic studies. While direct procurement is currently challenging, the information provided in this guide on potential suppliers for custom synthesis and established experimental protocols for its non-deuterated counterpart will aid in the planning and execution of future research. The detailed understanding of its mechanism of action and the associated signaling pathways is fundamental for the interpretation of experimental outcomes and the development of novel therapeutic strategies targeting the V1A receptor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Relcovaptan Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Relcovaptan-d6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151201#relcovaptan-d6-supplier-and-pricing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com